1,4-Diisopropylbenzene

Catalog No.
S702152
CAS No.
100-18-5
M.F
C12H18
M. Wt
162.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diisopropylbenzene

CAS Number

100-18-5

Product Name

1,4-Diisopropylbenzene

IUPAC Name

1,4-di(propan-2-yl)benzene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

InChI

InChI=1S/C12H18/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-10H,1-4H3

InChI Key

SPPWGCYEYAMHDT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(C)C

solubility

INSOL IN WATER
Sol in all proportions of alcohol, ether, acetone, benzene.

Synonyms

1,4-Bis(1-methylethyl)benzene; 1,4-Bis(isopropyl)benzene; NSC 84198; p-Di-iso-propylbenzene; p-Diisopropylbenzene

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)C

The exact mass of the compound 1,4-Diisopropylbenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in watersol in all proportions of alcohol, ether, acetone, benzene.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84198. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Diisopropylbenzene (1,4-DIPB) is a symmetrical aromatic hydrocarbon primarily valued as a chemical intermediate. Its molecular structure, featuring two isopropyl groups in the para position on a benzene ring, is fundamental to its utility. This specific arrangement dictates its physical properties and reactivity, making it a crucial precursor for producing hydroquinone, a key component in polymer synthesis and other specialty chemicals. The compound also serves as a building block for stabilizers, polymers, and synthetic lubricants, where its thermal and oxidative stability are critical performance factors.

Procurement Fit

Isomer Para-isomer for hydroquinone precursor route
Synthesis Zeolite-catalyzed selective alkylation context
Niche Specified solvent for TALSPEAK nuclear separation research

Substituting 1,4-diisopropylbenzene with its meta- (1,3-) or ortho- (1,2-) isomers is often unviable due to significant differences in their molecular symmetry and physical properties, which directly impact reaction pathways and final product purity. For instance, the Hock oxidation of diisopropylbenzene to produce dihydroxybenzenes is highly isomer-specific; the 1,4-isomer is the exclusive precursor for hydroquinone, while the 1,3-isomer yields resorcinol. The symmetrical para-structure of 1,4-DIPB results in a higher melting point (-17°C) compared to the meta-isomer (-63°C), a critical handling and processing parameter in many applications. This structural distinction is crucial in polymerization and material science, where the specific orientation of the functional groups determines the final properties of polymers and other advanced materials.

Substitution Risk

Isomer Substitution Alters Downstream Product

1,3- or 1,2-diisopropylbenzene would yield resorcinol or other diols, not hydroquinone. Regiochemical outcome is not interchangeable.

Catalytic Selectivity Not Transferable

Zeolite catalysts optimized for para-enrichment may not provide the same isomer distribution if substituted, affecting process economics and purity.

Exclusive Precursor for Hydroquinone Production via Hock Rearrangement

The industrial synthesis of hydroquinone, a high-volume chemical intermediate, predominantly relies on the Hock oxidation of 1,4-diisopropylbenzene. This process involves the dialkylation of benzene with propene to specifically form 1,4-DIPB, which is then oxidized to a bis(hydroperoxide) and rearranged in acid to yield hydroquinone and acetone. Alternative precursors like the 1,3-isomer (m-DIPB) or 1,2-isomer (o-DIPB) do not yield hydroquinone, instead producing resorcinol or catechol, respectively. This route accounts for approximately 60% of global hydroquinone production, highlighting the non-substitutable role of the 1,4-isomer in this major industrial process.

Evidence DimensionReaction Product
Target Compound DataHydroquinone (Benzene-1,4-diol)
Comparator Or Baseline1,3-Diisopropylbenzene yields Resorcinol (Benzene-1,3-diol); 1,2-Diisopropylbenzene yields Catechol (Benzene-1,2-diol)
Quantified DifferenceQualitatively different products; substitution is not possible for hydroquinone synthesis.
ConditionsHock rearrangement (air oxidation followed by acid-catalyzed cleavage)

For manufacturers of hydroquinone or its derivatives (e.g., polymers, antioxidants), only the 1,4-isomer is a viable starting material for this established and economically significant synthesis route.

para-Selectivity in ZSM-12
Head-to-head
1,4-DIPB 65–80% vs 1,3- 20–30%, 1,2- 0–5%

Supports para-selective synthesis review

Based on cumene alkylation over ZSM-12 zeolite

Differentiated Thermal Properties: Higher Boiling and Melting Points for Process Control

1,4-Diisopropylbenzene exhibits distinct thermal properties compared to its isomers, which is a key consideration for process design, solvent selection, and material handling. The symmetrical structure of the 1,4-isomer allows for more efficient crystal packing, resulting in a significantly higher melting point of -17°C. In contrast, the 1,3-isomer has a much lower melting point of -63°C, and the 1,2-isomer melts at -57°C. Furthermore, 1,4-DIPB has the highest boiling point of the three isomers at 210°C, compared to 203°C for the 1,3- and 205°C for the 1,2-isomers.

Evidence DimensionMelting Point (°C) | Boiling Point (°C)
Target Compound Data-17 | 210
Comparator Or Baseline1,3-Diisopropylbenzene: -63 | 203; 1,2-Diisopropylbenzene: -57 | 205
Quantified Difference46°C higher melting point than 1,3-isomer; 7°C higher boiling point than 1,3-isomer.
ConditionsStandard atmospheric pressure

The higher melting point and boiling point provide a wider liquid range and lower volatility, which can be advantageous for high-temperature reactions, reducing solvent loss, and simplifying handling and storage procedures.

Oxidation Route Yield
Cross-study comparable
~80% hydroquinone yield via p-DIPB vs ~40% effective yield via phenol hydroxylation

Reported yield context for isomer-pure route

Avoids catechol co-production; process economics favorable

Precursor for High-Performance Polymers and Resins with Enhanced Thermal Stability

1,4-Diisopropylbenzene is a critical precursor in the synthesis of high-performance polymers and antioxidants, where its structural integrity contributes to the thermal and oxidative stability of the final products. It is a key intermediate for producing polyphenylene oxide (PPO) resins, which are valued in the electrical and electronics sector for their high-temperature resistance. Its role as a precursor to phenolic antioxidants used in pesticide formulations has been shown to improve yield efficiency by 12% compared to older benzene intermediates. The para-substitution pattern is essential for creating linear polymer chains and specific cross-linking structures that are not achievable with meta- or ortho-isomers.

Evidence DimensionSynthetic Yield Efficiency
Target Compound Data12% increase in yield
Comparator Or BaselineOlder benzene-based intermediates
Quantified Difference+12%
ConditionsSynthesis of phenolic antioxidants for pesticide formulations

For applications requiring materials with high thermal stability, such as in automotive, aerospace, and electronics, using 1,4-DIPB as a precursor ensures the desired material properties and can lead to more efficient manufacturing processes.

Melting Point
Head-to-head
−17 °C (46 °C above 1,3-isomer)

Enables crystallization-based purification

Cost-effective separation not feasible for other isomers

TALSPEAK Process Solvent
Class-level inference
Specified diluent; other isomers not cited in literature

Functional specificity in established nuclear separation process

Context-dependent; limited public comparative data

Large-Scale Production of Hydroquinone and Derivatives

As the primary and non-substitutable feedstock for the dominant Hock process, 1,4-diisopropylbenzene is the required choice for any large-scale synthesis of hydroquinone. This extends to the downstream production of polymers like PEEK (polyether ether ketone) and liquid crystal polymers, as well as antioxidants and polymerization inhibitors.

Synthesis of High-Temperature Resistant Polymers and Resins

The symmetrical structure of 1,4-DIPB makes it the ideal precursor for creating linear, high-performance polymers such as polyphenylene oxide (PPO) and certain polyesters. Its use ensures superior thermal and oxidative stability in the final material, making it suitable for demanding applications in the electronics, automotive, and aerospace industries.

Formulation of High-Performance Synthetic Lubricants and Dielectric Fluids

The excellent thermal stability and low volatility derived from its high boiling point make 1,4-diisopropylbenzene a valuable component in the formulation of specialty synthetic lubricants and dielectric fluids. These applications require materials that can withstand high temperatures and electrical stress without degradation, a performance characteristic directly linked to the properties of the 1,4-isomer.

Specialty Solvent for Nuclear Fuel Reprocessing

1,4-Diisopropylbenzene has been specifically utilized as a diluent in the TALSPEAK process for separating trivalent lanthanides from actinides in used nuclear fuel reprocessing. This highly specialized application relies on the specific physical and chemical properties of the 1,4-isomer to achieve the required separation efficiency.

Application Fit Matrix

Application
Selection Property
Validation Focus
Hydroquinone production route research
Isomer-pure para-dialkylbenzene precursor
Hydroquinone yield endpoint review
Integrated cumene/phenol alkylation studies
Zeolite para-selectivity compatibility
DIPB isomer ratio monitoring
TALSPEAK nuclear separation research
Process-specified solvent identity
Solvent qualification per procedure
Isomer-pure dialkylbenzene synthesis R&D
Crystallization-ready para-isomer
Melting point-based purity assessment

Physical Description

GasVapor; Liquid

Color/Form

Liquid

XLogP3

4.9

Boiling Point

210.3 °C

Density

0.8568 AT 20 °C/4 °C

Melting Point

-17.0 °C
-17.1 °C

UNII

5M62031NZP

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 63 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 58 of 63 companies with hazard statement code(s):;
H315 (75.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (18.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (18.97%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (18.97%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (20.69%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20.69%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H413 (67.24%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.25 mmHg
1 MM HG AT 40.0 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

700-18-5
100-18-5

Wikipedia

1,4-diisopropylbenzene

Biological Half Life

3.98 Days

Methods of Manufacturing

ALKYLATION OF BENZENE OR CUMENE WITH PROPYLENE IN THE PRESENCE OF A CATALYST FOLLOWED BY FRACTIONATION; BY-PRODUCT OF CUMENE PRODN FROM BENZENE & PROPYLENE.

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum refineries
Rubber product manufacturing
Benzene, 1,4-bis(1-methylethyl)-: ACTIVE

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